(1,5-13C2)pentanedioic acid
Overview
Description
(1,5-13C2)pentanedioic acid, also known as Pentanedioic Acid-13C2, is a stable isotope-labeled compound with the molecular formula C3(13C)2H8O4 and a molecular weight of 134.10 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,5-13C2)pentanedioic acid can be synthesized through various methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, it can be prepared by reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production of glutaric acid typically involves the hydrogenation of glutaric acid and its derivatives to produce 1,5-pentanediol, a common plasticizer and precursor to polyesters . This process is optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric anhydride.
Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.
Substitution: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.
Major Products Formed
Oxidation: Glutaric anhydride.
Reduction: 1,5-pentanediol.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
(1,5-13C2)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in metabolic disorders such as glutaric acidemia.
Industry: Utilized in the production of polyesters, polyamides, and plasticizers.
Mechanism of Action
(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .
Comparison with Similar Compounds
Similar Compounds
Adipic Acid: Another dicarboxylic acid with six carbon atoms.
Succinic Acid: A four-carbon dicarboxylic acid.
Malonic Acid: A three-carbon dicarboxylic acid.
Uniqueness
(1,5-13C2)pentanedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in tracing metabolic pathways and studying biochemical processes . Its five-carbon structure also provides distinct properties that are useful in decreasing polymer elasticity .
Properties
IUPAC Name |
(1,5-13C2)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-MQIHXRCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.